6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a triazine ring substituted with methoxy and diphenylamine groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with appropriate amines. One common method includes the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride with methoxy and diphenylamine groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methoxy or diphenylamine groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecular structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research has explored its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
2,4,6-trisubstituted-1,3,5-triazines: These compounds have similar triazine rings but different substituents, leading to variations in their chemical and biological properties.
Melamine Derivatives: These compounds also contain triazine rings and are used in various applications, including the production of resins and flame retardants.
Aromatic Amines: Compounds with similar aromatic amine groups can have comparable biological activities and chemical reactivity.
Properties
IUPAC Name |
6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-22-16-20-14(17-12-8-4-2-5-9-12)19-15(21-16)18-13-10-6-3-7-11-13/h2-11H,1H3,(H2,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONVCRQQJVJILC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.